1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-28-17-6-4-16(5-7-17)8-9-22-21(27)23-10-11-25-12-13-26-20(25)15-18(24-26)19-3-2-14-29-19/h2-7,12-15H,8-11H2,1H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFQBDUZXPYIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea can be synthesized through multi-step organic synthesis.
Formation of Furan-2-yl-1H-imidazo[1,2-b]pyrazole: : The synthesis begins with the condensation of furfural and hydrazine to form 2-furylhydrazine. This intermediate then reacts with an appropriate diketone under acidic conditions to form the imidazo[1,2-b]pyrazole core.
Substitution with Ethyl Groups: : The furan-2-yl-imidazo[1,2-b]pyrazole intermediate is then subjected to nucleophilic substitution with an ethyl halide to introduce the ethyl group.
Formation of Phenethylurea: : Separately, phenethylamine is reacted with isocyanate to form phenethylurea.
Final Coupling Reaction: : The ethyl-substituted imidazo[1,2-b]pyrazole is then coupled with the phenethylurea derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production would likely focus on optimizing each step for yield and purity, possibly employing flow chemistry for scalability and consistency. Continuous flow reactors can be used to maintain the specific reaction conditions required, while reducing reaction times and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various types of reactions, including:
Oxidation: : Can occur at the furan ring, potentially leading to the formation of furanones.
Reduction: : Could involve the reduction of the imidazole ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the phenethyl and furan moieties.
Common Reagents and Conditions
Oxidation: : Typically requires reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : May involve reagents like sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Often uses halogenated reagents under basic or acidic catalysis, depending on the site of substitution.
Major Products Formed
Oxidation Products: : Furanones, carboxylic acids.
Reduction Products: : Reduced imidazole derivatives.
Substitution Products: : Substituted furans, imidazo[1,2-b]pyrazoles, and phenethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its varied functional groups allow for extensive derivatization, enabling the synthesis of a wide range of chemical entities.
Biology
Biologically, this compound can be explored for its potential interaction with biomolecules. Its structural features make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, the imidazo[1,2-b]pyrazole core is known for its pharmacological activities, including anti-inflammatory and anticancer properties. The specific substitution pattern in this compound might offer unique binding affinities and specificities for drug targets.
Industry
Industrial applications might include its use as an intermediate in the synthesis of pharmaceuticals or agrochemicals. Its complex structure also makes it suitable for advanced materials science research.
Mechanism of Action
Molecular Targets and Pathways
The compound likely exerts its effects through the modulation of specific biological pathways. The imidazo[1,2-b]pyrazole core can interact with various protein targets, possibly inhibiting enzymes or modulating receptor activity. The furan and phenethyl groups may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Urea Derivatives with Pyrazole/Imidazole Moieties
Compound 9a (1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)
- Molecular formula : C₁₅H₂₀N₄O
- Molecular weight : 278.3 g/mol
- Key differences : Lacks the imidazo[1,2-b]pyrazole core and furan substituent. Features a simpler pyrazole ring with methyl and phenyl groups.
- Implications : The absence of fused heterocycles may reduce aromatic stacking interactions compared to the target compound. Ethyl and methyl groups likely lower polarity .
Compound 12 (3-Methyl-4-(4-Nitro-Imidazol-1-ylmethyl)-1-Phenyl-1H-Pyrazole)
- Molecular formula : C₁₄H₁₃N₅O₂
- Molecular weight : 291.3 g/mol
- Key differences: Contains a nitro-substituted imidazole instead of urea.
Urea Analogs with Trifluoromethyl and Pyridazine Substituents
1-(2-(1H-Imidazo[1,2-b]Pyrazol-1-yl)Ethyl)-3-(4-(Trifluoromethyl)Phenyl)Urea (CAS: 1788676-62-9)
- Molecular formula : C₁₅H₁₄F₃N₅O
- Molecular weight : 337.3 g/mol
- Key differences : Replaces the 4-methoxyphenethyl and furan groups with a trifluoromethylphenyl moiety.
- Implications : The trifluoromethyl group increases lipophilicity and metabolic stability but reduces hydrogen-bonding capacity compared to the methoxy group. Lower molecular weight suggests reduced steric bulk .
1-(4-((6-(1H-Pyrazol-1-yl)Pyridazin-3-yl)Amino)Phenyl)-3-(3-Methoxyphenyl)Urea (CAS: 1013835-70-5)
- Molecular formula : C₂₁H₁₉N₇O₂
- Molecular weight : 401.4 g/mol
- Key differences : Incorporates a pyridazine ring and pyrazole substituent instead of imidazo[1,2-b]pyrazole.
Tabulated Comparison of Key Compounds
Biological Activity
The compound 1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a complex heterocyclic molecule that integrates several pharmacologically relevant structural motifs, including furan, imidazo[1,2-b]pyrazole, and urea functionalities. This article explores its biological activities based on existing literature, highlighting its potential applications in medicinal chemistry.
Structural Overview
The molecular structure of the compound consists of:
- A furan ring , known for its antimicrobial properties.
- An imidazo[1,2-b]pyrazole moiety , which has been associated with various biological activities including anti-inflammatory and anticancer effects.
- A methoxyphenethyl urea group , contributing to its potential pharmacological profile.
Antimicrobial Properties
Compounds containing furan and imidazole derivatives have demonstrated significant antimicrobial activity. The presence of these moieties in this compound suggests potential effectiveness against bacterial and fungal strains. Studies indicate that similar compounds exhibit activity against various pathogens, warranting further investigation into this compound's efficacy in antimicrobial applications.
Anticancer Activity
The imidazole and pyrazole rings are known to exhibit potent anticancer properties. Research has shown that derivatives of pyrazole can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For instance, compounds with similar structures have shown IC50 values indicating significant cytotoxicity against multiple cancer cell lines such as HCT116 and A549 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole | A549 | 26 |
| 1-arylmethyl-3-aryl-pyrazole | HCT116 | 49.85 |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to several mechanisms:
- Cytochrome P450 Interaction : The compound may influence drug metabolism by interacting with cytochrome P450 enzymes, potentially enhancing therapeutic efficacy through modified pharmacokinetics.
- Apoptotic Pathways : Similar pyrazole derivatives have been noted for their ability to activate intrinsic apoptotic pathways mediated by p53, leading to increased cancer cell death .
Case Studies
Recent studies have highlighted the promising biological activities of related compounds:
- Pyrazole Derivatives : A study reported that novel pyrazole derivatives exhibited significant anticancer activity against various cell lines, with some compounds showing IC50 values as low as 0.39 µM against HCT116 cells .
- Furan-Based Compounds : Research indicated that furan-containing compounds possess strong antibacterial and antifungal properties, suggesting that the furan ring in our compound could confer similar benefits.
Q & A
Basic Research Question
- X-ray Crystallography : Resolves dihedral angles between heterocyclic rings (e.g., pyrazole vs. methoxyphenyl groups) and hydrogen-bonding networks, as shown for structurally similar pyrazole-urea derivatives .
- NMR/IR Spectroscopy : H/C NMR identifies substituent positions (e.g., furan C-H coupling patterns), while IR confirms urea C=O stretches (~1640–1680 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, particularly for complex heterocycles .
How can computational reaction path search methods accelerate the design of novel derivatives with enhanced bioactivity?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) combined with transition-state analysis predict feasible reaction pathways, reducing trial-and-error experimentation. For example:
- ICReDD Framework : Integrates computational reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, temperature) for regioselective imidazo-pyrazole formation .
- Machine Learning : Trains models on existing urea/imidazole reaction datasets to prioritize substituents (e.g., electron-donating groups on phenyl rings) for target properties .
What experimental strategies are recommended for evaluating the compound’s biological activity, particularly against inflammation-related targets?
Basic Research Question
- In Vitro Assays : Test inhibition of cyclooxygenase (COX) or interleukin pathways using ELISA-based screening, leveraging known anti-inflammatory pyrazole-urea pharmacophores .
- Dose-Response Studies : Use factorial experimental designs to assess IC values while controlling for cytotoxicity (e.g., MTT assays on macrophage cell lines) .
How should researchers address contradictions in biological activity data between in vitro and in vivo models?
Advanced Research Question
- Metabolic Stability Analysis : Compare microsomal half-life (e.g., human liver microsomes) with in vivo pharmacokinetics to identify rapid degradation pathways .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy → trifluoromethoxy) to enhance membrane permeability or target binding, guided by molecular docking .
What methodologies enable efficient synthesis of structural analogs with modified furan or imidazo-pyrazole moieties?
Advanced Research Question
- Mannich Reactions : Introduce aminoalkyl groups to the furan ring under basic conditions, as shown for pyrazole-crown ether hybrids .
- Cross-Coupling : Suzuki-Miyaura reactions to replace furan with thiophene or benzofuran, using palladium catalysts and boronic acid intermediates .
How can process control and simulation tools optimize large-scale synthesis while minimizing impurities?
Advanced Research Question
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading) and impurity profiles .
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., urea cyclization), reducing side products like hydrolyzed intermediates .
What strategies differentiate thermodynamic vs. kinetic control in the formation of imidazo[1,2-b]pyrazole intermediates?
Advanced Research Question
- Temperature Modulation : Lower temperatures (0–25°C) favor kinetic products (e.g., 6-substituted imidazo-pyrazoles), while higher temperatures (>80°C) drive thermodynamic equilibration .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize charged transition states, favoring regioselectivity observed in XRD structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
